REACTION_CXSMILES
|
[C:1]([C:5]1[CH:14]=[CH:13][C:8]([NH:9]C(=O)C)=[CH:7][CH:6]=1)(=[O:4])[CH2:2][CH3:3].C(=O)([O-])[O-].[Na+].[Na+]>Cl>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([NH2:9])=[CH:13][CH:14]=1)(=[O:4])[CH2:2][CH3:3] |f:1.2.3|
|
Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C1=CC=C(NC(C)=O)C=C1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while refluxing
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The residue formed
|
Type
|
WASH
|
Details
|
washed with water until neutral and
|
Type
|
CUSTOM
|
Details
|
recrystallized from 725 ml of isopropanol
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
After drying under vacuum
|
Type
|
CUSTOM
|
Details
|
a yellow-brownish powder was obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |